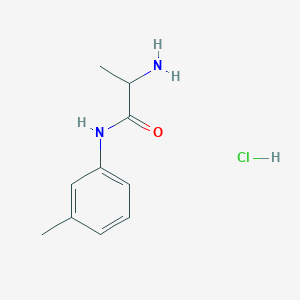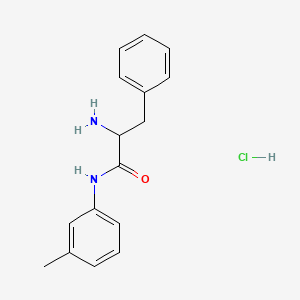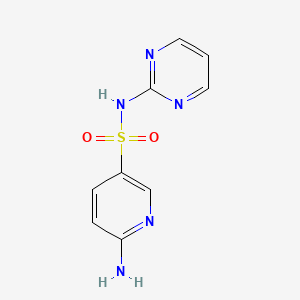
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
Descripción general
Descripción
Pyrimidine derivatives, such as “6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide”, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are known to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is diverse and can be modified to achieve different biological activities . The specific structure of “6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide” would need to be determined through techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be complex and varied. The specific reactions would depend on the exact structure of the compound and the conditions under which the reactions are carried out .Aplicaciones Científicas De Investigación
Antiproliferative Activity
Pyrimidine derivatives have been screened for their antiproliferative activity against various human cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines. This suggests potential applications of 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide in cancer research, particularly in the development of treatments targeting these specific types of cancer .
Antimicrobial and Antiviral Applications
The structural diversity of the pyrimidine scaffold allows for its use in a wide range of therapeutic applications. Among these are antimicrobial and antiviral applications, where pyrimidine-based drugs can inhibit the growth of microorganisms or combat viral infections .
Antifibrotic Activities
Novel pyrimidine compounds have shown promising anti-fibrotic activities , with some derivatives presenting better results than existing treatments like Pirfenidone. This indicates a potential application for 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide in treating fibrotic diseases .
Antitrypanosomal Effects
Newly synthesized 2-aminopyrimidine derivatives have demonstrated antitrypanosomal effects , which could be relevant for the treatment of diseases caused by Trypanosoma parasites, such as sleeping sickness .
Anti-inflammatory and Analgesic Properties
Pyrimidine-based drugs also exhibit anti-inflammatory and analgesic properties , making them candidates for the treatment of pain and inflammation-related conditions .
Anticonvulsant and Antihypertensive Effects
The versatility of pyrimidine derivatives extends to their use as anticonvulsants , helping to prevent seizures, and as antihypertensives , aiding in the management of high blood pressure .
Antioxidant Potential
Additionally, these compounds have been explored for their antioxidant potential , which could be beneficial in combating oxidative stress-related diseases .
Synthetic Accessibility for Pharmacological Applications
Finally, the synthetic accessibility of pyrimidine derivatives makes them suitable for various pharmacological applications. Researchers focus on developing synthetic approaches to prepare clinically relevant decorated diazines, including pyrimidines .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-amino-N-pyrimidin-2-ylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c10-8-3-2-7(6-13-8)17(15,16)14-9-11-4-1-5-12-9/h1-6H,(H2,10,13)(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPBJUUNSGWRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)
![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)

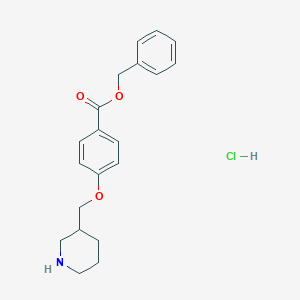

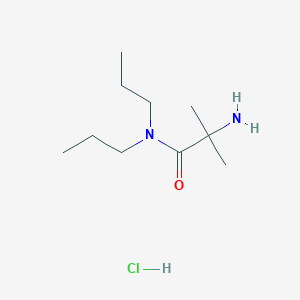
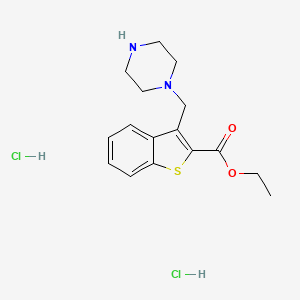
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)

![2-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527416.png)
